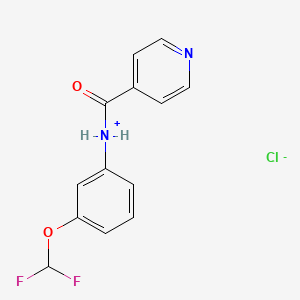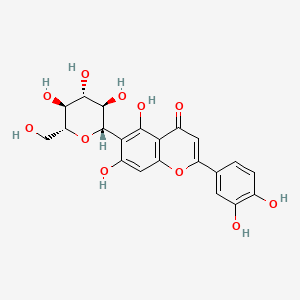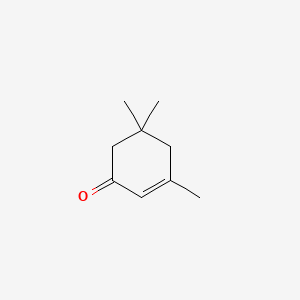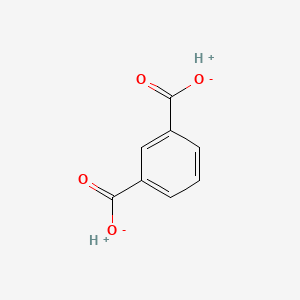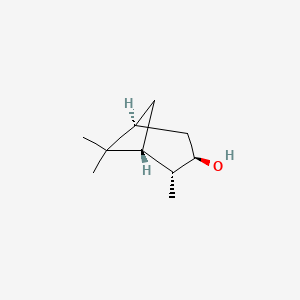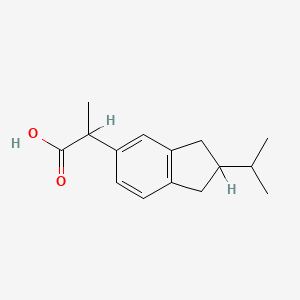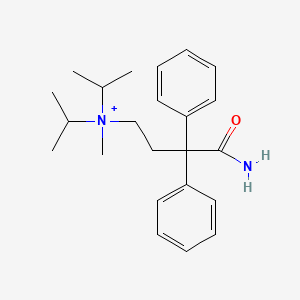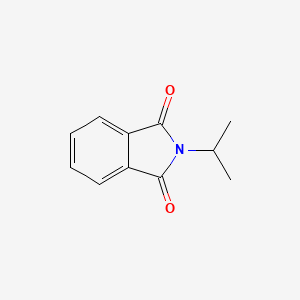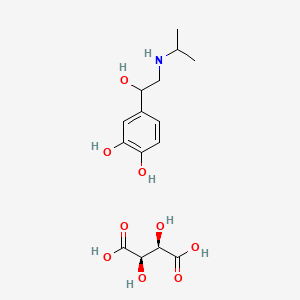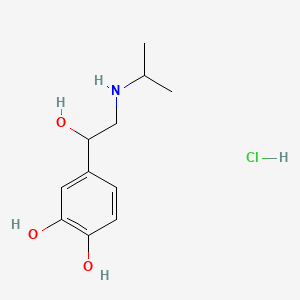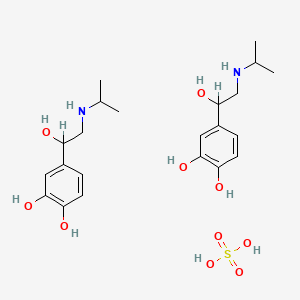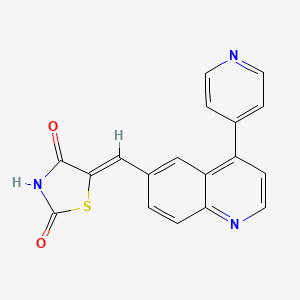
GSK1059615
Übersicht
Beschreibung
GSK-1059615 is a small molecule inhibitor that targets the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. It is known for its potent inhibitory effects on PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, making it a valuable compound in cancer research and treatment . The compound has been investigated for its potential in treating various cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .
Wissenschaftliche Forschungsanwendungen
GSK-1059615 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die PI3K- und mTOR-Signalwege zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Zellproliferation, Apoptose und Signalwege in verschiedenen Zelllinien.
5. Wirkmechanismus
GSK-1059615 übt seine Wirkung aus, indem es die Aktivität von PI3K und mTOR hemmt. Es bindet an die ATP-Bindungsstelle dieser Kinasen und verhindert so ihre Aktivierung und die anschließende Signalgebung. Diese Hemmung führt zu einer verringerten Zellproliferation, erhöhter Apoptose und verändertem Zellstoffwechsel . Zu den molekularen Zielstrukturen gehören die katalytischen Untereinheiten von PI3K (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ) und mTOR, die wichtige Regulatoren von Zellwachstum und -überleben sind .
Wirkmechanismus
Target of Action
GSK1059615, also known as GSK 1059615, is a dual inhibitor of Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . PI3K and mTOR are key enzymes involved in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets, PI3K and mTOR, by inhibiting their activity . This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is often abnormally activated in many human cancers . The disruption of this pathway can lead to decreased cell proliferation and increased apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting PI3K and mTOR, this compound disrupts this pathway, leading to decreased cell proliferation and increased apoptosis .
Pharmacokinetics
It is known that this compound is administered orally
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by this compound leads to decreased cell proliferation and increased apoptosis . This can result in the inhibition of tumor growth and potentially the regression of certain types of cancer . This compound has been used in trials studying the treatment of lymphoma, solid tumors, endometrial cancer, solid tumor cancer, and metastatic breast cancer .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs could potentially affect the action of this compound through drug-drug interactions . Additionally, individual patient factors such as genetic variations, overall health status, and the presence of other diseases can also influence the action and efficacy of this compound
Vorbereitungsmethoden
The synthesis of GSK-1059615 involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining the compound’s efficacy and safety.
Analyse Chemischer Reaktionen
GSK-1059615 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
GSK-1059615 ist einzigartig in seiner dualen Hemmung sowohl von PI3K als auch von mTOR, was es von anderen Inhibitoren unterscheidet, die nur einen dieser Signalwege angreifen. Zu ähnlichen Verbindungen gehören:
PI-103: Ein weiterer dualer PI3K/mTOR-Inhibitor mit einer anderen chemischen Struktur.
BEZ235: Ein dualer PI3K/mTOR-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.
BKM120: Ein selektiver PI3K-Inhibitor, der nicht auf mTOR abzielt.
Diese Verbindungen variieren in ihrer Spezifität, Potenz und ihren pharmakokinetischen Profilen, was GSK-1059615 zu einer wertvollen Ergänzung des Arsenals an PI3K/mTOR-Inhibitoren macht.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDITZBLZQQZVEE-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=O)NC(=O)S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242004 | |
| Record name | GSK-1059615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958852-01-2 | |
| Record name | GSK-1059615 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958852012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-1059615 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11962 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-1059615 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-1059615 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07YMO87363 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione?
A: (Z)-5-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,4-dione, also known as GSK1059615, acts as a potent, orally bioavailable, pan-PI3K and mTOR inhibitor. [] This means it inhibits the activity of phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (mTOR).
Q2: How does this compound interact with its targets, PI3K and mTOR?
A: this compound is an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active sites of PI3K and mTOR, thus blocking their kinase activity. [, ]
Q3: What are the downstream effects of this compound's inhibition of PI3K and mTOR?
A3: Inhibition of the PI3K/AKT/mTOR pathway by this compound leads to a variety of downstream effects, including:
- Decreased AKT phosphorylation: This is a direct consequence of PI3K inhibition and is a key marker of this compound activity. [, ]
- Inhibition of cell proliferation and survival: By disrupting crucial signaling pathways involved in cell growth and survival, this compound exhibits anti-proliferative effects in various cancer cell lines. [, , , , ]
- Induction of cell cycle arrest: this compound treatment leads to an increase in RB1-mediated cell cycle arrest, effectively halting the cell cycle progression in sensitive cells. []
- Increased FOXO signaling: FOXO transcription factors are involved in cell cycle arrest, apoptosis, and other cellular processes. This compound enhances FOXO signaling, potentially contributing to its anti-cancer effects. []
- Decreased MYC and TFRC signaling: this compound downregulates MYC, a key regulator of cell growth and proliferation, and TFRC, which is involved in iron uptake and metabolism, both contributing to its anti-proliferative effects. []
- Decreased cellular metabolism: this compound disrupts cellular metabolism, likely through its impact on various metabolic pathways regulated by PI3K/AKT/mTOR signaling. [, ]
- Potential induction of programmed necrosis: In some cancer cell lines, this compound treatment has been shown to trigger programmed necrosis, a form of regulated cell death, as evidenced by mitochondrial depolarization and lactate dehydrogenase release. []
Q4: What types of cancer have shown sensitivity to this compound in preclinical studies?
A: In vitro studies have shown promising results in various cancer cell lines, including breast, kidney, ovarian, head and neck squamous cell carcinoma, and gastric cancer. [, , , ]
Q5: Are there specific genetic markers that predict sensitivity or resistance to this compound?
A: Research suggests that the presence of activating mutations in PIK3CA, a gene encoding a catalytic subunit of PI3K, may be associated with increased sensitivity to this compound, particularly in breast cancer cell lines. [, , ] Conversely, amplification of the PIK3CA gene appears to be linked to resistance to PI3K pathway inhibitors, including this compound. [, ]
Q6: What is the role of MAPK signaling in the context of this compound treatment?
A: Studies indicate that this compound can attenuate MAPK signaling, which may contribute to its anti-proliferative effects, particularly in cells resistant to AKT inhibitors. [] It has been observed that cancer cell lines sensitive only to this compound, but not to AKT inhibitors, often harbor mutations activating MAPK signaling. []
Q7: Has this compound been investigated in combination with other anti-cancer agents?
A: Yes, combining this compound with other therapies has been explored. For instance, research has shown synergistic effects when this compound is combined with sorafenib in hepatocellular carcinoma cells, leading to a reversal of drug resistance. [] Similarly, combining this compound with MEK inhibitors has shown promise in overcoming resistance to PI3K pathway inhibitors in head and neck squamous cell carcinoma cell lines. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


